[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

The compound [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid (CAS 1142211-94-6) is a synthetic small molecule with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It features an N-phenylglycine core conjugated to a 2,6-dimethylmorpholino-2-oxoethyl substituent.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 1142211-94-6
Cat. No. B1328820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
CAS1142211-94-6
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-12-8-18(9-13(2)22-12)15(19)10-17(11-16(20)21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21)
InChIKeyUGMWZAXHBOMSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid (CAS 1142211-94-6): A PDE4D-Related N-Phenylglycine Scaffold


The compound [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid (CAS 1142211-94-6) is a synthetic small molecule with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol . It features an N-phenylglycine core conjugated to a 2,6-dimethylmorpholino-2-oxoethyl substituent. This structure is a distinct chemotype within the broader class of phosphodiesterase 4 (PDE4) inhibitors, sharing a key pharmacophoric element with the selective PDE4D inhibitor GEBR-7b [1]. Its bifunctional nature, containing both a carboxylic acid and a morpholine amide, allows for versatile derivatization, making it a valuable scaffold for medicinal chemistry optimization.

Technical Basis Against Simple Substitution of 2-[(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid


Generic substitution with simpler analogs like N-phenylglycine or (2,6-dimethylmorpholin-4-yl)acetic acid fails to replicate the unique dual pharmacophoric features of this compound. Structural studies on the related GEBR-7b series reveal that the 2,6-dimethylmorpholino moiety is critical for interaction with the PDE4D catalytic pocket [1]. Furthermore, the N-phenylglycine portion is not a mere linker; in the broader class, modifications to the anilino nitrogen directly modulate PDE4 isoform selectivity, as evidenced by SAR studies showing that variations in the amine terminal group shift potency and selectivity profiles [2]. Therefore, substituting any fragment compromises the intended molecular recognition, making this specific compound a non-fungible entity for structure-activity relationship campaigns targeting PDE4D.

Quantitative Differentiation Evidence for 2-[(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid


Molecular Weight and Complexity vs. Simple N-Phenylglycine

The target compound (MW 306.36) possesses a significantly higher molecular weight and complexity than the simple N-phenylglycine scaffold (MW 151.16) [1]. This increased mass reflects the addition of the 2,6-dimethylmorpholino-2-oxoethyl group, which is a validated pharmacophore for PDE4D inhibition. This structural elaboration is not trivial; SAR studies on GEBR-7b analogs demonstrate that the presence of the 2,6-dimethylmorpholino group is essential for achieving nanomolar PDE4D potency and isoform selectivity, whereas simple N-phenylglycine derivatives show no such activity [2].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Purity Benchmarking from Primary Vendors

Commercially available batches of the target compound are standardized at a minimum purity of 95% (HPLC), as certified by suppliers like AKSci . In contrast, less specialized analogs such as 2-(2,6-dimethylmorpholin-4-yl)acetic acid are frequently offered at a lower purity benchmark of 95% without guaranteed HPLC confirmation, potentially introducing variability in biological assays . The guaranteed 95% purity for this specific CAS ensures reproducible pharmacological profiling and reduces the risk of off-target effects from undefined impurities.

Chemical Biology Assay Development Quality Control

PDE4D Selectivity Pharmacophore vs. Non-Selective PDE4 Inhibitors

Compounds containing the 2,6-dimethylmorpholino group, such as GEBR-7b, demonstrate a clear selectivity for the PDE4D isoform (IC50 = 0.67 µM) with much reduced activity against PDE4A, PDE4B, and PDE4C . This contrasts with first-generation PDE4 inhibitors like rolipram, which are non-selective and cause severe emesis [1]. The target compound incorporates the same selectivity-determining morpholino group. While direct IC50 data for this specific molecule is not public, it is rationally designed as a key intermediate for synthesizing selective PDE4D inhibitors, as opposed to generic N-phenylglycine derivatives which lack this pharmacophore entirely.

Neuropharmacology PDE4 Inhibitors Memory Enhancement

High-Impact Application Scenarios for 2-[(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid


Synthesis of Focused PDE4D-Selective Inhibitor Libraries

This compound serves as an advanced intermediate for generating a library of PDE4D inhibitors. Its N-phenylglycine core allows for rapid diversification at the anilino nitrogen or through amide coupling, while the pre-installed 2,6-dimethylmorpholino group provides the critical selectivity determinant. This is a faster route than building the pharmacophore from simple N-phenylglycine, which would require multiple additional steps. [1]

Fragment-Based Lead Optimization in Neuroinflammation

Given the established pro-cognitive and anti-neuroinflammatory effects of PDE4D-selective ligands from the GEBR series, this fragment is an ideal starting point for lead optimization. Its carboxylic acid handle facilitates conjugation to cell-penetrating peptides or targeting moieties for CNS delivery studies. [2]

Chemical Probe Development for cAMP Signaling

Researchers developing chemical probes to dissect cAMP compartmentalization can use this compound as a backbone. Its activity can be tuned by modifying the phenyl ring, enabling the creation of tool compounds with graded potency, which is not possible if starting from the non-fragmentable GEBR-7b or the inactive N-phenylglycine. [1]

Quote Request

Request a Quote for [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.